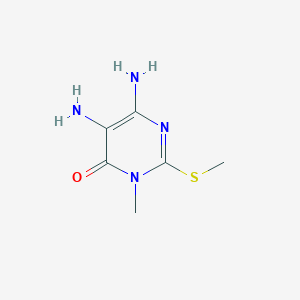

5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diamino-3-methyl-2-methylsulfanylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIXTKJRMXEYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1SC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959848 | |

| Record name | 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39008-28-1 | |

| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-3-methyl-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039008281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available data. Detailed experimental protocols for the specific determination of all physicochemical properties for CAS 39008-28-1 are not extensively published. The methodologies described below are general standard procedures used in the field and should be adapted and validated for specific experimental conditions.

Chemical Identity

-

CAS Number: 39008-28-1

-

IUPAC Name: 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

-

Molecular Formula: C₆H₁₀N₄OS

-

Synonyms: 5,6-Diamino-3-methyl-2-methylthio-4(3H)-pyrimidinone[1]

Physicochemical Data

The following table summarizes the key physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Weight | 186.24 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 104.29 Ų | Calculated |

| Number of Heavy Atoms | 12 | Calculated |

| Number of Aromatic Heavy Atoms | 0 | Calculated |

| Fraction Csp3 | 0.33 | Calculated |

| Number of Rotatable Bonds | 1 | Calculated |

| Number of H-bond Acceptors | 5 | Calculated |

| Number of H-bond Donors | 2 | Calculated |

| Molar Refractivity | 48.35 cm³ | Calculated |

Experimental Protocols

Detailed, published experimental protocols specifically for CAS 39008-28-1 are scarce. The following sections describe standard methodologies for determining the key physicochemical parameters listed above.

Determination of Topological Polar Surface Area (TPSA)

TPSA is a calculated property and does not require a direct experimental protocol for its determination for a known chemical structure.

Methodology: The TPSA is calculated based on the summation of surface contributions of polar fragments (usually oxygen and nitrogen atoms, including their attached hydrogens) in a molecule. The calculation is typically performed using computational chemistry software. The value is derived from a database of fragment contributions, following the methodology developed by Ertl et al. This method involves breaking down the molecule into its constituent atoms and their immediate bonding environment to sum up the polar surface area contributions.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water).

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: A solution of the test substance (CAS 39008-28-1) is prepared in either n-octanol or water, ensuring the concentration is below the saturation limit in both phases. The n-octanol and water phases are mutually saturated prior to the experiment.

-

Partitioning: Equal volumes of the n-octanol and aqueous phases are added to a separation funnel. The test substance is added, and the funnel is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the substance in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Logical and Workflow Diagrams

The following diagrams illustrate common workflows in physicochemical characterization and drug development.

Caption: A generalized workflow for chemical synthesis, characterization, and biological screening.

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be modulated by a test compound.

Safety and Handling

While specific handling instructions for CAS 39008-28-1 are not widely published, general precautions for handling laboratory chemicals should be observed.[2] It is recommended to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and direct contact with skin and eyes.[2] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

Spectroscopic and Synthetic Profile of a Diaminopyrimidine Analogue: A Technical Guide

Disclaimer: This document provides a representative technical guide for the spectroscopic and synthetic characterization of a diaminopyrimidine core structure. Due to the lack of publicly available data for 5,6-diamino-3-methyl-2-methylthiopyrimidinone, this guide utilizes data for a structurally related analogue, 2,4-diamino-6-hydroxypyrimidine . The experimental protocols and data presented herein are intended to serve as a template for researchers in the fields of medicinal chemistry and drug development.

Introduction

Diaminopyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The precise elucidation of their chemical structure through spectroscopic analysis is a critical step in the drug discovery and development process. This guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 2,4-diamino-6-hydroxypyrimidine, serving as an illustrative example for the characterization of related compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-diamino-6-hydroxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,4-diamino-6-hydroxypyrimidine [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 4.95 | Singlet | 1H | C5-H | Water |

Note: The signals for the amino (-NH₂) and hydroxyl (-OH) protons are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-diamino-6-hydroxypyrimidine [3]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 164.5 | C4 | Polysol |

| 162.8 | C2 | Polysol |

| 156.0 | C6 | Polysol |

| 78.5 | C5 | Polysol |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2,4-diamino-6-hydroxypyrimidine [2]

| Technique | Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-MS | Positive | 127.0 | 85.0, 68.0 |

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Data for 2,4-diamino-6-hydroxypyrimidine [4]

| λmax (nm) | Solvent |

| ~280 | Not Specified |

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and analysis of 2,4-diamino-6-hydroxypyrimidine and serve as a general guideline.

Synthesis of 2,4-diamino-6-hydroxypyrimidine[5][6][7]

This synthesis involves the condensation of guanidine with a cyanoacetate derivative.

Materials:

-

Guanidine hydrochloride (or nitrate)

-

Ethyl cyanoacetate (or methyl cyanoacetate)

-

Sodium ethoxide (or sodium methoxide)

-

Anhydrous ethanol (or methanol)

-

Glacial acetic acid

-

Water

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere in a round-bottomed flask equipped with a reflux condenser.

-

After the sodium has completely reacted, the solution is cooled, and ethyl cyanoacetate is added.

-

In a separate flask, guanidine is liberated from its salt by treatment with a second equivalent of sodium ethoxide, and the resulting sodium chloride precipitate is removed by filtration.

-

The ethanolic solution of guanidine is then added to the ethyl sodiocyanoacetate solution.

-

The reaction mixture is heated under reflux for a period of 2 to 4 hours.

-

Following reflux, the solvent is removed by evaporation.

-

The solid residue is dissolved in hot water and acidified with glacial acetic acid to a pH of approximately 7, which induces the precipitation of the product.

-

The mixture is cooled, and the resulting crystalline product is collected by filtration, washed with cold water, and dried to yield 2,4-diamino-6-hydroxypyrimidine.

Spectroscopic Analysis

3.2.1 NMR Spectroscopy

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, and chemical shifts are referenced to the solvent signal.

3.2.2 Mass Spectrometry

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.

3.2.3 UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, water).

-

Analysis: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a diaminopyrimidine derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

In-depth Technical Guide to 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, and suppliers of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1), a key intermediate in various research and development applications.

Commercial Availability and Suppliers

The compound is readily available from a range of chemical suppliers, catering to diverse research and manufacturing needs. Purity levels and available quantities vary by supplier, allowing for procurement flexibility from laboratory-scale research to pilot-scale production.

Supplier Summary

| Supplier | Purity | Available Quantities | Lead Time |

| Amadis Chemical | 97% | From 10 mg | Goods in stock |

| Apollo Scientific | 97% | Inquire for details | Inquire for details |

| Dajota | 98% | 100mg | 60 business days |

| Hölzel Diagnostika | >98% | 250mg | Inquire for details |

| ChemicalBook | Varies | Varies | Varies |

| Molbase | Varies | Varies | Varies |

| Pharmaffiliates | Varies | Varies | Varies |

| Angene International Limited | Varies | Varies | Varies |

Physicochemical Properties

| Property | Value |

| CAS Number | 39008-28-1 |

| Molecular Formula | C₆H₁₀N₄OS |

| Molecular Weight | 186.24 g/mol |

| Appearance | Powder or liquid |

| Storage | Store in a tightly closed container |

Experimental Protocols

For analytical characterization, standard techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to determine purity, confirm structure, and identify any impurities.

Logical Workflow for Procurement

The following diagram illustrates a typical workflow for procuring CAS 39008-28-1 for research and development purposes.

The Diaminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. Its remarkable versatility arises from its ability to mimic the binding of endogenous purines and pyrimidines, enabling it to effectively interact with the active sites of various enzymes. This technical guide provides a comprehensive overview of the role of diaminopyrimidines in drug discovery, with a particular focus on their applications as inhibitors of dihydrofolate reductase (DHFR) and a range of protein kinases. This document delves into the quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the intricate signaling pathways modulated by this remarkable chemical entity.

Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors

The discovery of diaminopyrimidines as DHFR inhibitors marked a turning point in the development of antimicrobial and anticancer therapies. By competitively inhibiting DHFR, these compounds block the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and leading to cell death.[1][2] The selective toxicity of diaminopyrimidine-based drugs is achieved by exploiting the structural differences between the DHFR enzymes of pathogens and humans.[1]

Quantitative Structure-Activity Relationship (SAR) of Diaminopyrimidine DHFR Inhibitors

The inhibitory potency of 2,4-diaminopyrimidine analogs against DHFR is profoundly influenced by the nature and position of substituents on the benzyl ring. The following table summarizes the IC50 values for a series of trimethoprim analogs, illustrating the impact of these modifications.

| Compound ID | R3' Substituent | R4' Substituent | R5' Substituent | IC50 (µM) for E. coli DHFR |

| Trimethoprim | -OCH3 | -OCH3 | -OCH3 | ~0.005-0.01 |

| Analog 1 | -H | -OCH3 | -OCH3 | ~0.1 |

| Analog 2 | -OCH3 | -H | -OCH3 | ~0.5 |

| Analog 3 | -OCH3 | -OCH3 | -H | ~0.2 |

| Analog 4 | -Cl | -OCH3 | -OCH3 | ~0.05 |

Data compiled from multiple sources.

dot

Caption: Logical relationship of substituent effects on DHFR inhibitory activity.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of diaminopyrimidine compounds against DHFR.

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

-

Test compounds (diaminopyrimidine derivatives) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in 10 mM NaOH.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.

-

Add 178 µL of assay buffer to each well.

-

Add 10 µL of the DHFR enzyme solution to each well and incubate for 5 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of a mixture of DHF and NADPH to each well. The final concentrations should be approximately 50 µM for DHF and 100 µM for NADPH.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity, by fitting the data to a dose-response curve.

-

dot

Caption: Experimental workflow for a DHFR inhibition assay.

Diaminopyrimidines as Protein Kinase Inhibitors

More recently, the diaminopyrimidine scaffold has been successfully exploited to develop potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine core serves as an excellent hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.

Diaminopyrimidine-Based Kinase Inhibitors: A Quantitative Overview

The following tables summarize the inhibitory activities (IC50 values) of representative diaminopyrimidine-based inhibitors against several important kinase targets.

Table 2.1: Focal Adhesion Kinase (FAK) Inhibitors

| Compound | FAK IC50 (nM) | Reference Compound | FAK IC50 (nM) |

| TAE-226 | 5.5 | GSK-2256098 | 18 |

| Compound 12s | 47 | Compound 14 | 3.7 |

| Compound A12 | 130 (A549 cells) | Compound 8b (MY-1576) | Potent inhibitor |

Data compiled from multiple sources, including cellular and biochemical assays.[3][4][5]

Table 2.2: Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2) Inhibitors

| Compound | MK2 IC50 (nM) |

| Compound 15 | <19 |

| Compound 31a | <19 |

| Compound 31b | <19 |

Data represents potent inhibitors from a series of novel 2,4-diaminopyrimidine MK2 inhibitors.[6]

Table 2.3: Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

| Compound | CDK7 IC50 (nM) | Selectivity (CDK9/CDK7) |

| Compound 22 | 7.21 | >138 |

| BTX-A51 | 272.30 | ~1 |

Data highlights a highly selective and potent CDK7 inhibitor.[7]

Table 2.4: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

| Compound | HPK1 IC50 (nM) | pSLP76 IC50 (nM) |

| Compound 21 | 1.0 | - |

| Compound 14g | 0.15 | 27.92 |

Data showcases highly potent HPK1 inhibitors.[8][9]

Signaling Pathways Modulated by Diaminopyrimidine Kinase Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. Diaminopyrimidine-based FAK inhibitors block its autophosphorylation and subsequent downstream signaling.[3][4][10]

dot

Caption: FAK signaling pathway and its inhibition.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines like TNF-α. Diaminopyrimidine-based MK2 inhibitors are being investigated as anti-inflammatory agents.[6]

dot

Caption: p38/MK2 signaling pathway in inflammation.

Cyclin-dependent kinase 7 (CDK7) is a master regulator of both the cell cycle and transcription. It activates other CDKs to drive cell cycle progression and phosphorylates RNA polymerase II to initiate transcription. Diaminopyrimidine-based CDK7 inhibitors are promising anticancer agents.[7][11]

dot

Caption: Dual role of CDK7 in cell cycle and transcription.

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell activation and is a promising strategy for cancer immunotherapy.[12][13][14]

dot

Caption: HPK1-mediated negative regulation of T-cell signaling.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a common method for measuring kinase activity and the potency of inhibitors using the ADP-Glo™ Kinase Assay (Promega).

Materials:

-

Purified recombinant kinase (e.g., FAK, MK2, CDK7, or HPK1)

-

Kinase-specific substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (diaminopyrimidine derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Assay Setup:

-

Add 1 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction and Termination:

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

dot

Caption: Workflow for the ADP-Glo™ kinase assay.

Synthesis of Diaminopyrimidine Derivatives

The synthesis of 2,4-diaminopyrimidine derivatives is a well-established area of organic chemistry, with several versatile methods available for the construction of the core scaffold and the introduction of diverse substituents.

General Synthetic Workflow

A common strategy for the synthesis of 2,4-diaminopyrimidine derivatives involves the condensation of a β-keto nitrile or a related precursor with guanidine. The substituents on the final product can be introduced either on the starting materials or through subsequent modifications of the diaminopyrimidine core.

dot

Caption: General synthetic workflow for diaminopyrimidine derivatives.

Experimental Protocol: Synthesis of Pyrimethamine

Pyrimethamine is a classic example of a diaminopyrimidine DHFR inhibitor. Its synthesis typically involves the following steps:

Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxopentanenitrile

-

To a solution of p-chlorophenylacetonitrile and ethyl propionate in an appropriate solvent (e.g., THF), a strong base such as potassium tert-butoxide is added.

-

The reaction mixture is stirred, typically with gentle heating, to promote the condensation reaction.

-

After completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Formation of the Enol Ether

-

The β-keto nitrile from Step 1 is reacted with a methylating agent, such as an orthoformate, in the presence of an acid catalyst to form the corresponding enol ether.

Step 3: Cyclization with Guanidine

-

The enol ether is then reacted with guanidine in a suitable solvent, such as ethanol, under reflux conditions.

-

The cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding pyrimethamine.

-

The final product is purified by recrystallization.

Characterization: The structure and purity of the synthesized pyrimethamine are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Conclusion

The diaminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of a wide range of therapeutic targets. From the early days of DHFR inhibitors to the current focus on highly specific kinase inhibitors, the versatility of this chemical framework continues to be a driving force in drug discovery. This technical guide has provided a comprehensive overview of the key aspects of diaminopyrimidine medicinal chemistry, including quantitative SAR data, detailed experimental protocols, and the underlying biological pathways. It is anticipated that the insights and methodologies presented herein will serve as a valuable resource for researchers dedicated to the development of the next generation of diaminopyrimidine-based therapeutics.

References

- 1. news-medical.net [news-medical.net]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural similarity to the endogenous purine nucleus.[1][2] This structural mimicry allows compounds bearing this core to act as potent inhibitors of various protein kinases, making them a cornerstone in the development of targeted therapies, particularly in oncology.[3][4][5] This in-depth guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine ring system, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant signaling pathways.

Core Synthetic Strategies

The construction of the pyrazolo[3,4-d]pyrimidine core predominantly relies on the annulation of a pyrimidine ring onto a pre-existing, appropriately substituted pyrazole precursor. The two most prevalent and versatile approaches start from either 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxamide derivatives.

Strategy 1: From 5-Amino-1H-pyrazole-4-carbonitriles

This is one of the most widely employed methods for accessing the pyrazolo[3,4-d]pyrimidine scaffold. The general approach involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile with a one-carbon synthon, such as formamide, formic acid, urea, or thiourea, to construct the pyrimidine ring.

A common reaction sequence begins with the synthesis of the pyrazole precursor itself. For instance, 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile can be prepared and subsequently used to generate various pyrazolo[3,4-d]pyrimidines.[6]

Logical Workflow for Synthesis from 5-Amino-1H-pyrazole-4-carbonitriles

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis starting from a substituted hydrazine and ethoxymethylenemalononitrile.

Experimental Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from a common synthetic route.

-

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A mixture of ethoxymethylenemalononitrile and phenylhydrazine is refluxed in ethanol.[7] The product is then isolated by filtration upon cooling.

-

Cyclization with Formamide: The synthesized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is heated in an excess of formamide.[8] The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed, and recrystallized to afford the 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Reference |

| 1 | Ethoxymethylenemalononitrile, Phenylhydrazine | Ethanol | Reflux | Not specified | [7] |

| 2 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formamide | Heat | Not specified | [8] |

Strategy 2: From 5-Amino-1H-pyrazole-4-carboxamides

An alternative and equally robust strategy utilizes 5-amino-1H-pyrazole-4-carboxamides as the key precursor. This approach is particularly useful for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives.

The synthesis often begins with the partial hydrolysis of the corresponding 5-amino-1H-pyrazole-4-carbonitrile to the carboxamide.[7] Subsequent cyclization with reagents like urea or fusion can lead to the formation of di-substituted pyrazolo[3,4-d]pyrimidines, such as 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.[7] This intermediate can then be further functionalized. For instance, chlorination with phosphorus oxychloride (POCl₃) yields a di-chloro derivative, which is a versatile intermediate for introducing various substituents via nucleophilic substitution reactions.[7][9]

Experimental Workflow for Derivatization

Caption: A typical workflow for the synthesis and subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core starting from a carboxamide precursor.

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a key intermediate synthesis.

-

Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is heated with formamide.[9]

-

Chlorination: The resulting pyrazolopyrimidinone is refluxed with phosphorus oxychloride to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[9]

| Step | Starting Material | Reagents/Solvents | Reaction Conditions | Yield (%) | Reference |

| 1 | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Formamide | 190°C, 8 h | Not specified | [9] |

| 2 | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃ | 106°C, 6 h | Not specified | [9] |

This chlorinated intermediate is highly valuable for further derivatization. For example, reaction with ammonium hydroxide can furnish the corresponding 4-aminopyrazolo[3,4-d]pyrimidine.[10]

Biological Context: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-d]pyrimidines have emerged as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[3] The pyrazolo[3,4-d]pyrimidine scaffold acts as an isostere of the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of these kinases and inhibit their activity.[3]

Simplified Kinase Inhibition Pathway

Caption: Simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by pyrazolo[3,4-d]pyrimidine-based inhibitors.

Conclusion

The synthetic routes to the pyrazolo[3,4-d]pyrimidine core are well-established and versatile, allowing for the generation of a wide array of derivatives. The strategies commencing from 5-amino-1H-pyrazole-4-carbonitriles and -carboxamides offer robust and high-yielding pathways to this medicinally important scaffold. The ability to readily functionalize the core structure has enabled the development of potent and selective kinase inhibitors with significant therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to navigate the synthesis and application of this critical heterocyclic system.

References

- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]

Navigating the Safety Landscape of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with the handling of this chemical compound.

Hazard Identification and Classification

Potential hazards include:

-

Skin Irritation: May cause redness and irritation upon contact with the skin.

-

Eye Irritation: May cause serious irritation, redness, and discomfort to the eyes.

-

Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.

-

Acute Toxicity (Oral): While specific data is lacking, similar compounds can be harmful if swallowed.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage. The following table summarizes the known properties of this compound.

| Property | Value |

| CAS Number | 39008-28-1 |

| Molecular Formula | C₆H₁₀N₄OS |

| Appearance | Powder or liquid |

| Purity | Typically ≥97% |

| Storage | Store in a tightly closed container in a cool, dry place. |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, a multi-layered approach to exposure control, including engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is highly recommended, especially when handling powders or generating dust.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following diagram illustrates the recommended PPE selection workflow.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage practices are vital to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use only in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.[1]

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the case of a spill, a clear and practiced response plan is essential to mitigate risks.

Toxicological Information

Detailed toxicological data for this compound is not extensively documented in publicly available literature. However, based on the potential hazards of similar chemical structures, it should be handled as a substance with potential for skin, eye, and respiratory irritation. The acute oral toxicity is not established and it should be treated as potentially harmful if swallowed.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this and similar compounds. It is not a substitute for a formal safety data sheet (SDS). Researchers, scientists, and all personnel handling this chemical are strongly advised to consult the most up-to-date SDS from their supplier and to conduct a thorough risk assessment before use.

References

An In-depth Technical Guide to 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3), a key intermediate in the synthesis of 5-alpha-reductase inhibitors. This document consolidates critical information on its physicochemical properties, safety data, synthesis protocols, and its role in relevant biological pathways.

Chemical Identity and Physical Properties

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic 4-azasteroid compound.[1] It is primarily known as a crucial intermediate in the manufacturing of dutasteride, a medication used in the treatment of benign prostatic hyperplasia (BPH).[2] It also serves as a significant reference standard in the pharmaceutical analysis of dutasteride and the structurally related finasteride.[3]

Table 1: Physicochemical Properties of CAS 103335-55-3

| Property | Value | References |

| Molecular Formula | C₁₉H₂₉NO₃ | [3] |

| Molecular Weight | 319.44 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | >308 °C | [2] |

| Boiling Point | 518.2 ± 50.0 °C (Predicted) | [4] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | 3.61 mg/L | [2] |

| pKa | 4.81 ± 0.60 (Predicted) | [2] |

| LogP | 1.92 | [3] |

Safety and Handling

The following table summarizes the key safety information for 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. It is imperative to handle this compound in a controlled laboratory setting, adhering to all prescribed safety protocols.

Table 2: Material Safety Data Summary

| Hazard Category | Information | References |

| GHS Hazard Statements | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. H361: Suspected of damaging fertility or the unborn child. | [3][5] |

| Toxicological Data | Oral LD50: > 5,000 mg/kg bw. Dermal LD50: > 2,000 mg/kg bw. | [3] |

| First Aid Measures | If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In case of skin contact: Wash off with soap and plenty of water. Consult a physician. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [6] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. | [7] |

| Personal Protective Equipment | Eye/face protection, skin protection (gloves, protective clothing), and respiratory protection. | [6] |

Experimental Protocols

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a multi-step process. A detailed experimental protocol, derived from patent literature, is provided below.

Synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

This process involves the oxidative cleavage of a steroid precursor, followed by lactamization, hydrogenation, and hydrolysis.

Step 1: Oxidative Cleavage

-

Dissolve 50 grams of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.

-

Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.

-

Slowly add 200 ml of a solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate dissolved in 1250 ml of water at a temperature of 25-35°C over 30 minutes.

-

Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.

-

Cool the resulting solution to 40°C, filter to remove salts, and wash with water.

Step 2: Lactamization and Hydrogenation (Illustrative)

The subsequent steps, broadly involving the formation of the aza-ring (lactamization) and stereospecific reduction (hydrogenation), are complex and proprietary. The general workflow is depicted in the diagram below.

Step 3: Hydrolysis

-

Add 60 ml of a 9% aqueous sodium hydroxide solution to 15 grams of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mass to 10-15°C and adjust the pH to approximately 2 with concentrated hydrochloric acid.

-

Filter the separated solid, wash with 75 ml of water, and dry at 80°C to yield the final product.

Biological Activity and Signaling Pathway

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and its derivatives are known inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This inhibition is the mechanism of action for drugs like finasteride and dutasteride in the treatment of BPH and androgenic alopecia.

5α-Reductase Signaling Pathway

The following diagram illustrates the classical pathway of testosterone conversion and the point of inhibition by 4-azasteroid compounds.

Caption: Inhibition of the 5α-Reductase Pathway.

Experimental Workflow and Characterization

The synthesis and purification of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid require rigorous analytical monitoring. The following diagram outlines a typical experimental workflow.

Caption: General Experimental Workflow.

Spectroscopic Data

Detailed characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Spectroscopic Data for CAS 103335-55-3

| Technique | Key Peaks/Signals | References |

| Infrared (IR) Spectroscopy (KBr) | Prominent peaks at approximately 3261, 3193, 3031, 2942, 2869, 1728, 1637, 1482, 1401, 1360, 1289, 1190, 1121, 831, and 722 cm⁻¹ | |

| Powder X-Ray Diffraction (PXRD) | Characteristic peaks expressed as 2θ angles at approximately 8.0, 10.0, 12.7, 14.5, 16.1, 16.2, 16.9, 18.6, and 26.9 ± 0.1 degrees | |

| ¹H NMR & ¹³C NMR | Specific chemical shifts and coupling constants are proprietary and typically provided with reference standards. | |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight (319.44 g/mol ) is expected. |

This technical guide serves as a foundational resource for professionals working with 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. For further detailed information, consulting the referenced literature and supplier documentation is recommended.

References

- 1. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid | 103335-55-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | C19H29NO3 | CID 9818495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ox0-4-Aza-5-Alpha-Androsatane-17Beta-Carboxylic Acid MSDS/SDS | Supplier & Distributor [steroid-hormone.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. As structural analogs of purines, they can act as bioisosteres of endogenous molecules, enabling them to interact with a wide range of biological targets. This has led to the development of pyrazolo[3,4-d]pyrimidine derivatives with diverse pharmacological activities, including their use as kinase inhibitors for the treatment of cancer and inflammatory diseases. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold makes it a privileged structure in the design of novel therapeutic agents.

Note on Starting Material: Extensive literature searches did not yield established protocols for the synthesis of pyrazolo[3,4-d]pyrimidines starting directly from 5,6-diaminopyrimidinone. The predominant and well-documented synthetic routes commence with substituted 5-aminopyrazole derivatives. The following application note details a common and reliable method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from a 5-aminopyrazole precursor.

General Synthetic Approach

The most prevalent method for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative. A common strategy is the reaction of an ethyl 5-aminopyrazole-4-carboxylate with formamide, which serves as both the reagent to form the pyrimidine ring and the solvent.

A representative reaction scheme is the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, as described in multiple studies.[1]

Reaction Workflow Diagram

Caption: Synthetic workflow for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol outlines the initial formation of the 5-aminopyrazole precursor.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Phenylhydrazine

-

Ethanol

Procedure:

-

A mixture of ethyl (ethoxymethylene)cyanoacetate and an equimolar amount of phenylhydrazine in ethanol is prepared.

-

The reaction mixture is heated to reflux at 80°C for 4 hours.[1]

-

After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of the 5-aminopyrazole precursor to form the final pyrazolo[3,4-d]pyrimidinone product.

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Formamide

Procedure:

-

A suspension of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is prepared in an excess of formamide.

-

The mixture is heated to 190°C and maintained at this temperature for 8 hours.[1]

-

The reaction is monitored for completion by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives using a similar cyclization method with different nitriles.

| Compound ID | R Group | Yield (%) (Conventional) | Yield (%) (Microwave) |

| 2a | Methyl | 78 | 85 |

| 2b | Ethyl | 75 | 82 |

| 2c | Phenyl | 81 | 88 |

| 2d | 4-Chlorophenyl | 83 | 90 |

| 2e | 4-Nitrophenyl | 80 | 86 |

Data adapted from a study on the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. The starting material in this case was an ortho-amino ester of a pyrazole, and the table illustrates the efficiency of the cyclization step.

Signaling Pathway and Biological Activity

Pyrazolo[3,4-d]pyrimidines are known to interact with various signaling pathways, often by acting as ATP-competitive inhibitors of protein kinases. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds attractive as potential anti-cancer agents.

Logical Relationship Diagram

Caption: Inhibition of a protein kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines is a well-established field with robust protocols, primarily utilizing 5-aminopyrazole derivatives as key precursors. The methods outlined in this application note provide a reliable foundation for researchers entering this area. The biological significance of this scaffold, particularly in the context of kinase inhibition, continues to drive further research and development of novel derivatives for various therapeutic applications. Professionals in drug discovery can leverage these synthetic strategies to generate compound libraries for screening and lead optimization.

References

Application Notes and Protocols for the Cyclization of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cyclization of 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, a versatile precursor for the synthesis of various fused heterocyclic systems of medicinal interest, including purines, pteridines, and pyrimido[4,5-e][1][2][3]triazines.

Introduction

This compound is a key building block in synthetic organic and medicinal chemistry. The adjacent amino groups at the C5 and C6 positions of the pyrimidine ring provide a reactive site for cyclization reactions with various electrophilic reagents, leading to the formation of a diverse range of bicyclic and tricyclic heterocyclic compounds. These resulting scaffolds are present in numerous biologically active molecules and approved drugs, making the cyclization of this diaminopyrimidine derivative a critical transformation in drug discovery and development.

This document outlines protocols for three common and effective cyclization reactions:

-

Purine Ring Formation via reaction with formic acid.

-

Pteridine Ring Formation via reaction with diethyl oxalate.

-

Pyrimido[4,5-e][1][2][3]triazine Ring Formation via reaction with nitrous acid.

Data Presentation

The following tables summarize the key quantitative data for the described cyclization reactions.

Table 1: Summary of Cyclization Reactions and Products

| Cyclizing Agent | Product Name | Product Structure |

| Formic Acid | 3,7-Dimethyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one | Purine Derivative |

| Diethyl Oxalate | 3-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione | Pteridine Derivative |

| Nitrous Acid | 3-Methyl-2-(methylthio)-3H-pyrimido[4,5-e][1][2][3]triazine-4,7(6H,8H)-dione | Pyrimido-triazine Derivative |

Table 2: Comparison of Reaction Conditions and Yields

| Parameter | Purine Synthesis | Pteridine Synthesis | Pyrimido-triazine Synthesis |

| Solvent | Formic Acid | Ethanol | Water/Acetic Acid |

| Temperature | Reflux | Reflux | 0-5 °C to Room Temp. |

| Reaction Time | 4-6 hours | 6-8 hours | 1-2 hours |

| Typical Yield | 75-85% | 70-80% | 80-90% |

Experimental Protocols

Protocol 1: Synthesis of 3,7-Dimethyl-2-(methylthio)-3,7-dihydro-6H-purin-6-one (Purine Formation)

This protocol describes the cyclization of this compound with formic acid to yield the corresponding purine derivative. This reaction is a classic method for constructing the imidazole ring of the purine system.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Sodium hydroxide solution (10% w/v)

-

Ethanol

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add an excess of formic acid (approximately 10-15 mL per gram of starting material).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

For purification, recrystallize the crude product from ethanol. Decolorize the hot solution with a small amount of activated charcoal if necessary.

-

Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 3-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione (Pteridine Formation)

This protocol details the condensation reaction between this compound and diethyl oxalate to form a pteridine derivative. This is a versatile method for constructing the pyrazine ring of the pteridine system.

Materials:

-

This compound

-

Diethyl oxalate

-

Absolute ethanol

-

Sodium ethoxide (prepared fresh or commercial solution)

-

Acetic acid

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere. Alternatively, use a commercial solution of sodium ethoxide in ethanol.

-

To this solution, add this compound (1.0 eq) and stir until it dissolves.

-

Add diethyl oxalate (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

-

The product will precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent such as a mixture of dimethylformamide (DMF) and water.

-

Collect the purified crystals by filtration, wash with water and then ethanol, and dry under vacuum.

Protocol 3: Synthesis of 3-Methyl-2-(methylthio)-3H-pyrimido[4,5-e][1][2][3]triazine-4,7(6H,8H)-dione (Pyrimido-triazine Formation)

This protocol describes the reaction of this compound with nitrous acid, generated in situ from sodium nitrite and acetic acid, to form a pyrimido[4,5-e][1][2][3]triazine derivative. This reaction is a reliable method for forming the 1,2,4-triazine ring.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Ethanol

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of water and glacial acetic acid (e.g., a 1:1 ratio) in a beaker or flask.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold suspension of the diaminopyrimidine over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.

-

The product is often of high purity, but if necessary, it can be recrystallized from a large volume of ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Mandatory Visualizations

Cyclization Pathways of this compound

Caption: Overview of cyclization reactions.

Experimental Workflow for Purine Synthesis

Caption: Workflow for purine synthesis.

Experimental Workflow for Pteridine Synthesis

Caption: Workflow for pteridine synthesis.

Experimental Workflow for Pyrimido-triazine Synthesis

Caption: Workflow for pyrimido-triazine synthesis.

References

Application Notes and Protocols: Synthesis of Pyrimido[4,5-d]pyrimidines via Reaction of Diaminopyrimidines with Orthoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diaminopyrimidines with orthoesters represents a fundamental and versatile strategy for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cell cycle regulation and signal transduction pathways implicated in cancer and other diseases.[1][2][3] Their structural similarity to purines allows them to function as effective mimics in biological systems.

This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidines, summarizing key quantitative data and outlining the reaction mechanisms and relevant biological signaling pathways.

Reaction Mechanism and Workflow

The synthesis of the pyrimido[4,5-d]pyrimidine core from diaminopyrimidines and orthoesters proceeds via a cyclocondensation reaction. The general mechanism involves the initial reaction of an amino group of the diaminopyrimidine with the orthoester, followed by an intramolecular cyclization and subsequent elimination to form the fused pyrimidine ring. The reaction can be catalyzed by acids and is often performed at elevated temperatures.

A generalized workflow for the synthesis and subsequent biological evaluation of pyrimido[4,5-d]pyrimidine derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of pyrimido[4,5-d]pyrimidines.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Substituted Pyrimido[4,5-d]pyrimidines

This protocol is adapted from a one-pot, three-component reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Materials:

-

6-Amino-1,3-dimethyluracil

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., a novel DABCO-based ionic liquid [C4(DABCO-SO3H)2]·4ClO4)[4]

-

Solvent (e.g., water or ethanol)

Procedure:

-

In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and urea (or thiourea) (1.2 mmol).

-

Add the catalyst (e.g., 0.05 g of [C4(DABCO-SO3H)2]·4ClO4).[4]

-

Add the solvent (10 mL) and reflux the mixture for the time indicated in the data table below.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrimido[4,5-d]pyrimidine derivative.

Protocol 2: Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines

This protocol describes a two-step synthesis of a specific class of neuroprotective pyrimido[4,5-d]pyrimidines.[5]

Step 1: Synthesis of the Intermediate

-

A mixture of the starting pyrimidine derivative, an appropriate aniline, and triethyl orthoformate is heated under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

The resulting solid is collected by filtration and can be recrystallized.

Step 2: Amination

-

The intermediate from Step 1 is dissolved in a suitable solvent (e.g., 2-propanol).

-

The desired amine is added, and the mixture is heated under reflux.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives as reported in the literature.

Table 1: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives [4]

| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 4-Cl-C6H4CHO | 10 | H2O | Reflux | 30 | 95 |

| 2 | 4-NO2-C6H4CHO | 10 | H2O | Reflux | 35 | 92 |

| 3 | C6H5CHO | 10 | H2O | Reflux | 40 | 90 |

| 4 | 4-CH3O-C6H4CHO | 10 | H2O | Reflux | 45 | 88 |

Table 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines [5]

| Compound | Yield (%) | Melting Point (°C) |

| 4a | 57 | 248-250 |

| 4d | 16 | 234 |

| 4g | 28 | 176-178 |

| 4h | 30 | 148-150 |

| 4i | 22 | 162-164 |

| 4k | 47 | >266 |

Biological Applications and Signaling Pathways

Pyrimido[4,5-d]pyrimidines have emerged as a promising scaffold for the development of kinase inhibitors for cancer therapy.[1][2] These compounds often target key kinases involved in cell cycle progression and oncogenic signaling pathways.

Several pyrimido[4,5-d]pyrimidine derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and the Receptor Tyrosine Kinases (RTKs) RET and TRK.[1][2][3] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and block tumor growth.

The diagram below illustrates a simplified signaling pathway highlighting the role of these kinases in cancer cell proliferation and survival, and how pyrimido[4,5-d]pyrimidine inhibitors can intervene.

Caption: Inhibition of key kinases in cancer signaling pathways by pyrimido[4,5-d]pyrimidines.

Conclusion

The reaction of diaminopyrimidines with orthoesters provides an efficient and adaptable route to the synthesis of pyrimido[4,5-d]pyrimidines. The resulting compounds exhibit a wide range of biological activities, with particular promise as kinase inhibitors for anticancer therapy. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further exploration of this chemical scaffold is warranted to develop novel therapeutics with enhanced potency and selectivity.

References

- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Synthesis of N-Methylated Purine Analogs from 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-methylated purine analogs, starting from the key intermediate 5,6-diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 39008-28-1). The described methodology is based on the well-established Traube purine synthesis, a versatile and widely used method for the construction of the purine ring system from 5,6-diaminopyrimidine precursors. This process involves the cyclization of the diaminopyrimidine with a one-carbon synthon, typically formic acid or its derivatives, to form the fused imidazole ring of the purine core.

Introduction

Purine analogs are a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Their applications span various therapeutic areas, including oncology, virology, and immunology. The synthesis of specifically substituted purine analogs allows for the fine-tuning of their pharmacological properties. This protocol focuses on the preparation of a 9-methylated purine derivative, a common structural motif in many bioactive molecules.

General Reaction Scheme

The synthesis proceeds via a one-pot cyclization reaction of this compound with a suitable one-carbon source, such as diethoxymethyl acetate or formic acid, to yield the corresponding 9-methyl-2-(methylthio)purin-6(1H)-one. The reaction is typically carried out at elevated temperatures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Traube purine synthesis, highlighting typical reaction parameters and outcomes for the cyclization of 5,6-diaminopyrimidines. Please note that specific yields and reaction times may vary depending on the exact substrate and reaction conditions.

| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5,6-Diaminopyrimidine | Formic Acid | None | 100-210 | 1-5 | 65-75[1] |

| 5,6-Diaminopyrimidine | Diethoxymethyl Acetate | Formamide | 145 | 3 | 71[1] |

| Substituted 5,6-Diaminopyrimidine | Formic Acid | None | Reflux | 4-10 | Good |

Experimental Protocol

This protocol details the synthesis of 9-methyl-2-(methylthio)purin-6(1H)-one from this compound.

Materials:

-

This compound (CAS 39008-28-1)

-

Diethoxymethyl acetate (or 98-100% Formic Acid)

-

Ethanol

-

Activated Charcoal

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

-

Addition of Cyclizing Agent: Add an excess of diethoxymethyl acetate (or 98-100% formic acid) to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 5 hours.

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess cyclizing agent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in hot ethanol.

-

Add a small amount of activated charcoal to the hot solution and reflux for a short period to decolorize.

-

Filter the hot solution through a fluted filter paper to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the purified 9-methyl-2-(methylthio)purin-6(1H)-one.

-

Visualizations

Logical Workflow for Traube Purine Synthesis

The following diagram illustrates the general workflow for the synthesis of purine analogs from 5,6-diaminopyrimidine precursors using the Traube synthesis method.

Caption: General workflow for the Traube synthesis of purine analogs.

De Novo Purine Biosynthesis Pathway

For context, the following diagram provides a simplified overview of the de novo purine biosynthesis pathway, which is the natural process for producing purine nucleotides. This synthetic protocol provides a laboratory-based method to create analogs of these essential biomolecules.

Caption: Simplified de novo purine biosynthesis pathway.[2][3][4][5]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5,6-Diaminopyrimidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its ability to mimic the purine base of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The 5,6-diaminopyrimidinone moiety, in particular, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The amino groups at the 5 and 6 positions, along with the pyrimidinone core, provide key hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity. Strategic functionalization of this scaffold has led to the discovery of inhibitors targeting various kinases involved in inflammatory and proliferative diseases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from a 5,6-diaminopyrimidinone core, focusing on the preparation of potent IRAK4 inhibitors. Additionally, protocols for relevant biological assays are described, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the application of this chemical scaffold in drug discovery.

Data Presentation

The following tables summarize the in vitro potency of representative aminopyrimidin-4-one IRAK4 inhibitors.

Table 1: In Vitro Activity of Aminopyrimidin-4-one IRAK4 Inhibitors [1][2][3][4]

| Compound | IRAK4 IC50 (nM) | Kinase Selectivity (>100-fold against) |

| 16 | 27 | 99% of 111 tested kinases |

| 31 | 93 | >95% of 111 tested kinases |

Experimental Protocols

I. General Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors

This protocol describes a general synthetic route for the preparation of 2,6-diaminopyrimidin-4-one derivatives as IRAK4 inhibitors, adapted from the synthesis of analogous compounds.[1][2][3][4]

Step 1: Synthesis of a 2-chloro-5,6-diaminopyrimidin-4-one intermediate

A suitable starting material, such as a commercially available diaminopyrimidinone derivative, is first chlorinated at the 2-position.

-

Materials: 5,6-diaminopyrimidin-4-one, phosphorus oxychloride (POCl3), N,N-dimethylaniline.

-

Procedure:

-

To a solution of 5,6-diaminopyrimidin-4-one in a suitable solvent, add N,N-dimethylaniline.

-

Slowly add phosphorus oxychloride at 0 °C.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench with ice water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the 2-chloro-5,6-diaminopyrimidin-4-one intermediate.

-

Step 2: Buchwald-Hartwig amination to introduce the C2-substituent

The 2-chloro intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a desired amine.

-

Materials: 2-chloro-5,6-diaminopyrimidin-4-one intermediate, desired amine, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), and an anhydrous solvent (e.g., dioxane).

-

Procedure:

-

In a reaction vessel, combine the 2-chloro-5,6-diaminopyrimidin-4-one intermediate, the amine, the base, and the ligand.

-

Add the anhydrous solvent and degas the mixture.

-

Add the palladium catalyst and heat the mixture under an inert atmosphere until the starting material is consumed (monitored by LC-MS).

-